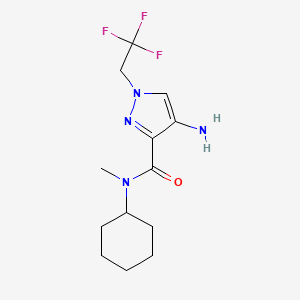

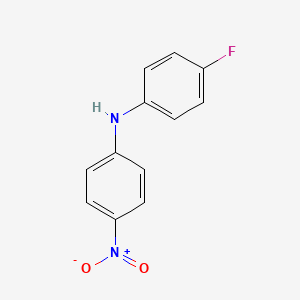

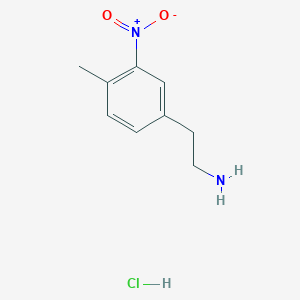

![molecular formula C21H20FN5O3S B2920704 2-((8,9-二甲氧基-2-甲基-[1,2,4]三唑并[1,5-c]喹唑啉-5-基)硫代)-N-(3-氟-4-甲基苯基)乙酰胺 CAS No. 902594-54-1](/img/structure/B2920704.png)

2-((8,9-二甲氧基-2-甲基-[1,2,4]三唑并[1,5-c]喹唑啉-5-基)硫代)-N-(3-氟-4-甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thioether linkage might be susceptible to oxidation, and the fluorine atom could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .科学研究应用

Antiviral Agents

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine core have been studied for their potential as antiviral agents. The presence of a triazoloquinazolinone moiety, similar to the one in the compound of interest, has been associated with inhibitory activity against RNA viruses, including influenza virus and SARS-CoV-2 . These compounds can be designed to inhibit RNA-dependent RNA polymerase (RdRP) interactions, which are crucial for viral replication.

Anticancer Therapeutics

The structural analogs of the compound, particularly those with triazoloquinoxaline derivatives, have shown promise as DNA intercalators with anticancer properties . They have been evaluated against various cancer cell lines, such as HepG2, HCT-116, and MCF-7, indicating the potential of the compound for anti-proliferative evaluations.

Design of Anti-Infective Agents

The triazolopyrimidine nucleus is a privileged structure in the design of anti-infective agents. The compound’s structure allows for modifications that can enhance its activity against infectious agents, making it a valuable scaffold for developing new medications .

Pharmacokinetic Property Optimization

The favorable pharmacokinetic properties of triazolopyrimidine derivatives make them suitable candidates for further optimization. The compound could be modified to improve its absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing its therapeutic potential .

Synthesis of Functionalized Scaffolds

The compound can serve as a scaffold for the synthesis of functionalized derivatives. By modifying different positions on the core structure, researchers can create a variety of compounds with diverse biological activities .

Regioselective Synthesis

The compound’s structure is amenable to regioselective synthesis, allowing for the selective functionalization of specific sites on the molecule. This is particularly useful in the synthesis of compounds with targeted biological activities .

作用机制

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidine (tzp) derivatives, have been studied extensively in medicinal chemistry . These compounds have been used to inhibit RNA viruses, mainly as anti-influenza virus (IV) agents able to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction .

Mode of Action

For instance, TZP-based compounds have been developed as inhibitors of RNA viruses . They inhibit the interaction between RdRP PA–PB1 subunits, which are essential for the replication of the influenza virus .

Biochemical Pathways

It’s known that similar compounds, such as tzp-based compounds, affect the replication pathway of rna viruses by inhibiting the interaction between rdrp pa–pb1 subunits . This inhibition disrupts the replication of the virus, thereby exerting an antiviral effect .

Pharmacokinetics

It’s worth noting that similar compounds, such as tzp-based compounds, have been reported to have favorable pharmacokinetic properties .

Result of Action

For instance, TZP-based compounds have shown promising activity against RNA viruses, including the influenza virus .

Action Environment

It’s known that the synthesis of similar compounds can be influenced by environmental conditions . For instance, the use of mild acidic conditions or neutral ionic liquids can shift the regioselectivity in the synthesis of TZP analogues .

安全和危害

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for potential applications in medicine, based on the biological activity of similar compounds .

属性

IUPAC Name |

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O3S/c1-11-5-6-13(7-15(11)22)24-19(28)10-31-21-25-16-9-18(30-4)17(29-3)8-14(16)20-23-12(2)26-27(20)21/h5-9H,10H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWTUYFRGCTMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

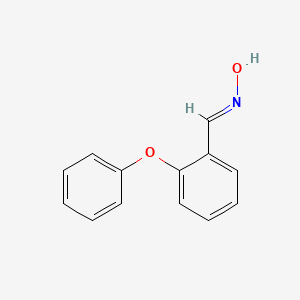

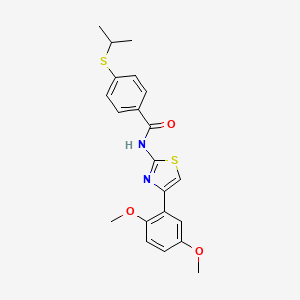

![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)

![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)

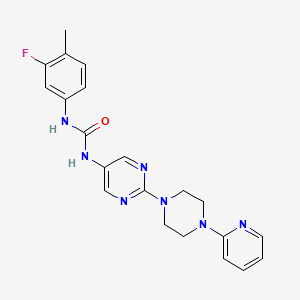

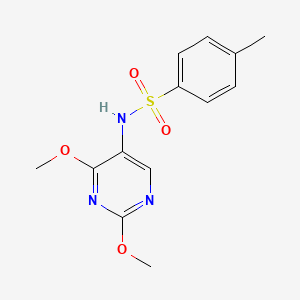

![methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2920641.png)

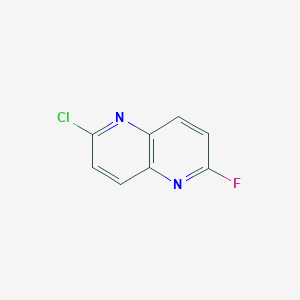

![[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2920643.png)